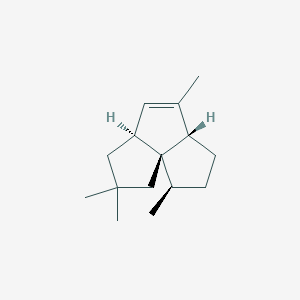

Pentalenene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H24 |

|---|---|

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

(1R,2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene |

InChI |

InChI=1S/C15H24/c1-10-7-12-8-14(3,4)9-15(12)11(2)5-6-13(10)15/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1 |

InChI-Schlüssel |

YGIVIHRLDOVJLL-GUIRCDHDSA-N |

SMILES |

CC1CCC2C13CC(CC3C=C2C)(C)C |

Isomerische SMILES |

C[C@@H]1CC[C@@H]2[C@]13CC(C[C@H]3C=C2C)(C)C |

Kanonische SMILES |

CC1CCC2C13CC(CC3C=C2C)(C)C |

Synonyme |

pentalenene |

Herkunft des Produkts |

United States |

Pentalenene Biosynthesis and Enzymatic Pathways

Farnesyl Diphosphate (B83284) (FPP) as the Universal Precursor to Pentalenene

Farnesyl diphosphate (FPP) is the universal acyclic precursor for the biosynthesis of over 300 different cyclic sesquiterpenes, including this compound. proquest.com this compound synthase specifically catalyzes the cyclization of FPP to form the characteristic tricyclic hydrocarbon structure of this compound. cdnsciencepub.comcdnsciencepub.comacs.org This transformation is a key step in the biosynthesis of the pentalenolactone family of antibiotics produced by various Streptomyces species. uniprot.org The reaction involves the conversion of the 15-carbon FPP into this compound and diphosphate. qmul.ac.ukwikipedia.org

All isoprenoids, including FPP, are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govnih.gov These two molecules are the universal precursors for the biosynthesis of more than 55,000 isoprenoid compounds. nih.govresearchgate.net Organisms utilize two primary and distinct pathways to produce IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. oup.comresearchgate.net

The mevalonate (MVA) pathway is the primary route for IPP and DMAPP synthesis in most eukaryotes, archaea, and some bacteria. oup.comnih.govmdpi.com This pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. nih.govpnas.org In organisms utilizing this pathway for terpenoid biosynthesis, IPP is the main product, and the enzyme isopentenyl diphosphate isomerase is essential to create the necessary DMAPP for subsequent chain elongation. nih.gov The MVA pathway is responsible for the production of precursors for a wide range of compounds including sesquiterpenes. mdpi.com

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is the primary route for IPP and DMAPP synthesis in most bacteria, plant plastids, and some eukaryotic parasites. pnas.orgwikipedia.org This pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate. pnas.org Unlike the MVA pathway, the final step of the MEP pathway can produce both IPP and DMAPP. nih.gov While many organisms that use the MEP pathway still possess isopentenyl diphosphate isomerase, it is not always essential. nih.govnih.gov The MEP pathway provides the precursors for various terpenoids, including monoterpenes, diterpenes, and carotenoids. mdpi.com In some organisms, engineering of the MEP pathway has been shown to enhance the production of sesquiterpenes like this compound. nih.gov

Origin of Isoprenoid Precursors (Isopentenyl Diphosphate and Dimethylallyl Diphosphate)

This compound Synthase (EC 4.2.3.7) Activity and Mechanism

This compound synthase (EC 4.2.3.7) is the enzyme responsible for catalyzing the complex cyclization of the linear precursor, farnesyl diphosphate, into the tricyclic sesquiterpene, this compound. cdnsciencepub.comwikipedia.orgnih.gov This enzyme belongs to the family of lyases, specifically the carbon-oxygen lyases that act on phosphates. wikipedia.org Isolated from Streptomyces species, it plays a crucial role in the biosynthesis of pentalenolactone antibiotics. qmul.ac.ukexpasy.org The enzyme has an absolute requirement for Mg²⁺ for its catalytic activity. nih.gov

| Property | Value / Description | Source |

|---|---|---|

| EC Number | 4.2.3.7 | wikipedia.org |

| Systematic Name | (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, this compound-forming) | qmul.ac.ukwikipedia.org |

| Other Names | This compound synthetase | qmul.ac.ukwikipedia.org |

| Reaction | (2E,6E)-farnesyl diphosphate = this compound + diphosphate | qmul.ac.uk |

| Cofactor | Mg²⁺ (absolute requirement) | nih.gov |

| Source Organism | Streptomyces species (e.g., S. UC5319, S. avermitilis) | qmul.ac.uknih.gov |

The catalytic process begins with the binding of farnesyl diphosphate (FPP) to the active site of this compound synthase. The cyclization is initiated by a metal-triggered ionization of the diphosphate group from FPP, which generates a transient allylic carbocation. proquest.comnih.govebi.ac.uk The enzyme's α-barrel active site then acts as a template, guiding and stabilizing the highly reactive carbocation intermediates through a complex cyclization cascade. nih.gov This controlled environment ensures the precise folding of the acyclic FPP and directs the subsequent intramolecular reactions to form the specific tricyclic structure of this compound.

Following the initial ionization of FPP, a series of carbocation intermediates are formed within the enzyme's active site. The initial cyclization of FPP is thought to form a humulyl cation intermediate. ebi.ac.ukucdavis.edu This is followed by a 1,2-hydride shift, leading to a protoilludyl cation. qmul.ac.ukebi.ac.uk The enzyme masterfully channels these reactive intermediates, preventing their premature quenching by water or deprotonation, which would lead to the formation of other sesquiterpene byproducts like humulene or protoilludene. ucdavis.edunih.gov The final step in the cascade involves a deprotonation event to yield the neutral hydrocarbon product, this compound. ucdavis.edu The entire process is a sophisticated example of how enzymes can control complex carbocation rearrangements to achieve specific and stereochemically precise outcomes. beilstein-journals.org

| Intermediate | Description | Source |

|---|---|---|

| Allylic Carbocation | Formed upon ionization of farnesyl diphosphate. | ebi.ac.uk |

| Humulyl Cation | The initial monocyclic intermediate formed from the allylic carbocation. | ebi.ac.ukucdavis.edu |

| Protoilludyl Cation | A bicyclic intermediate formed after a 1,2-hydride shift from the humulyl cation. | ebi.ac.uk |

Rearrangement Pathways within the Active Site

Following the initial cyclization of farnesyl diphosphate to form the humulyl cation, a series of intricate molecular rearrangements occur, guided by the enzymatic machinery of this compound synthase to ultimately yield the this compound scaffold. These rearrangements are crucial for the formation of the characteristic tricyclic structure of this compound.

A key step in the biosynthesis of this compound is a proposed dyotropic rearrangement. wikipedia.org A dyotropic reaction is a type of pericyclic valence isomerization where two sigma bonds migrate intramolecularly at the same time. wikipedia.org In the context of this compound synthesis, quantum chemical calculations have been employed to investigate the energy barrier associated with a proposed dyotropic rearrangement during the carbocation rearrangement process. nih.govrsc.org These studies have explored various means to lower this energy barrier, including the possibility of a stepwise pathway for the dyotropic rearrangement. nih.govrsc.org

One proposed mechanism suggests that after the initial cyclization and a subsequent hydride shift, a protoilludyl cation is formed. This intermediate then undergoes a dyotropic rearrangement to form the pentalenyl cation, which is the immediate precursor to this compound. ebi.ac.uk Theoretical calculations have been instrumental in understanding the feasibility and energetics of these complex rearrangements within the enzyme's active site. ucdavis.edu

Hydride shifts are fundamental rearrangement reactions in carbocation chemistry, where a hydrogen atom with its two bonding electrons migrates to an adjacent carbocation center. This process generally leads to the formation of a more stable carbocation. masterorganicchemistry.com In the biosynthesis of this compound, a 1,2-hydride shift is a critical step that follows the initial anti-Markovnikov cyclization of farnesyl diphosphate. rcsb.orgresearchgate.net This shift transforms the initially formed humulyl cation with a positive charge on a secondary carbon to a more stable tertiary carbocation, the protoilludyl cation. ebi.ac.ukrcsb.org This rearrangement is essential for channeling the reaction cascade towards the formation of the this compound ring system. The sequence of events involves the migration of a hydrogen atom from one carbon to an adjacent one, a process that can occur multiple times to stabilize the reactive intermediates. nih.govyoutube.com

Role of Cofactors in this compound Synthase Catalysis (e.g., Mg2+)

This compound synthase is a metalloenzyme that has an absolute requirement for a divalent metal cation, typically magnesium (Mg2+), for its catalytic activity. nih.govuniprot.org The Mg2+ ions play a crucial role in the binding of the substrate, farnesyl diphosphate (FPP), and in initiating the catalytic cascade. nih.govcardiff.ac.uk The enzyme contains conserved aspartate-rich domains (DDXXD) that are responsible for binding the Mg2+ ions. researchgate.net

The binding of Mg2+ ions to the diphosphate moiety of FPP facilitates the ionization of the substrate, which is the first step in the reaction. This metal-triggered substrate ionization initiates the entire cyclization cascade. ebi.ac.uknih.gov this compound synthase binds three Mg2+ ions per subunit, which are designated as Mg2+ A, B, and C. These ions are coordinated by specific aspartate and glutamate residues within the active site. uniprot.org Site-directed mutagenesis studies, where aspartate residues in the Mg2+-binding domain were mutated to glutamate, resulted in a significant reduction in the catalytic efficiency (kcat/Km) of the enzyme. researchgate.net

| Cofactor | Role in this compound Synthase | Key Binding Residues |

| Mg2+ | Substrate binding, initiation of catalysis via ionization of FPP | Aspartate residues in the DDXXD motif |

Proton Removal and Regioselectivity in this compound Formation

The final step in the biosynthesis of this compound is the deprotonation of the pentalenyl cation to form the neutral hydrocarbon product, this compound. The regioselectivity of this proton removal is critical for the formation of the correct isomer. It is generally accepted that the pyrophosphate (PPi) group, which is the leaving group from the initial ionization of FPP, acts as the general base that abstracts a proton from the carbocation intermediate.

The regioselectivity of the initial cyclization is also a key feature of this compound synthase. The enzyme directs an anti-Markovnikov cyclization of farnesyl diphosphate. rcsb.orgresearchgate.net This is an unusual reaction pathway, as terpene synthases typically follow Markovnikov's rule for the formation of carbocation intermediates. The active site of this compound synthase is structured to stabilize the developing positive charge at a secondary carbon, thus favoring the anti-Markovnikov pathway. rcsb.org This regiochemical control is essential for setting up the subsequent cyclizations and rearrangements that lead to the this compound skeleton. The presence of aromatic residues, such as phenylalanine, in the active site is thought to play a role in stabilizing the carbocation intermediates through cation-π interactions, thereby influencing the regioselectivity of the reaction. rcsb.org

Structural Biology of this compound Synthase

The three-dimensional structure of this compound synthase provides invaluable insights into its catalytic mechanism and the intricate process of terpene cyclization.

Crystal Structure Analysis of this compound Synthase

The crystal structure of this compound synthase from Streptomyces UC5319 was first determined in 1997, providing a foundational understanding of the architecture of this class of enzymes. nih.gov The enzyme is a monomer composed of a single domain that folds into a characteristic α-helical barrel, a common fold for Class I terpenoid cyclases. researchgate.netnih.gov The active site is located within this α-barrel and is lined with hydrophobic amino acid residues, creating a suitable environment for the non-polar substrate and reactive carbocation intermediates. nih.gov

The crystal structure revealed the precise locations of the Mg2+ binding sites and the key amino acid residues involved in substrate binding and catalysis. nih.gov The aspartate-rich DDXXD motif is situated at the opening of the active site cavity, perfectly positioned to coordinate with the Mg2+ ions and the diphosphate moiety of the substrate. researchgate.net The structure also highlighted the role of the active site in acting as a template to guide the complex cyclization cascade of farnesyl diphosphate into the tricyclic this compound. nih.gov The hydrophobic and sterically constrained nature of the active site helps to channel and stabilize the conformations of the reactive carbocation intermediates throughout the reaction sequence. nih.gov

More recent structural studies, including co-crystallization with substrate analogs, have provided further details about the enzyme-substrate interactions and the mechanism of the anti-Markovnikov cyclization. rcsb.org These studies have identified specific aromatic residues, such as phenylalanine F76, that are positioned to stabilize the developing carbocation at the secondary carbon through C-H···π interactions. rcsb.org

| Structural Feature | Description | Functional Significance |

| Overall Fold | Single domain with a typical Class I α-helical terpenoid cyclase fold | Provides the scaffold for the active site |

| Active Site | Located within the α-barrel, lined with hydrophobic residues | Sequesters the non-polar substrate and intermediates, acts as a template for cyclization |

| Mg2+ Binding Site | Conserved aspartate-rich DDXXD motif | Binds Mg2+ ions essential for substrate binding and catalysis |

| Aromatic Residues | Phenylalanine (F76) in the active site | Stabilize carbocation intermediates via cation-π and C-H···π interactions, influencing regioselectivity |

Active Site Architecture and Catalytic Residues

The catalytic prowess of this compound synthase, the enzyme responsible for converting farnesyl diphosphate (FPP) into the tricyclic hydrocarbon this compound, is deeply rooted in its specific three-dimensional active site architecture. nih.gov Crystal structure analysis reveals that the enzyme features a classic α-barrel fold, which creates a deep and enclosed active site cavity approximately 15 Å deep and 9 Å wide. nih.govnih.gov This architecture serves as a molecular template, crucial for binding the flexible FPP substrate and orchestrating the complex cyclization cascade. nih.govproquest.com

Catalysis is initiated by the binding of the diphosphate moiety of the substrate to a highly conserved, aspartate-rich domain, ⁸⁰DDLFD. nih.gov This region, along with other key residues, coordinates with essential Mg²⁺ ions that facilitate the ionization of FPP, the first step in the reaction. nih.govuniprot.org Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues critical for catalysis. For instance, mutation of the aspartate residues within the ⁸⁰DDLFD domain to glutamate leads to a significant reduction in catalytic efficiency and the formation of aberrant cyclization products. nih.gov

Several other residues play pivotal roles in catalysis. Phenylalanine at position 76 (F76) is particularly important for stabilizing a key secondary carbocation intermediate through a C-H···π interaction, a crucial factor in guiding the reaction through an anti-Markovnikov cyclization pathway. rcsb.org Histidine 309 (H309) is positioned to act as the catalytic base responsible for the final deprotonation step that yields the this compound product. nih.gov Mutations of H309 result in the formation of multiple alternative products, highlighting its role in the final, product-determining step. nih.gov

The table below summarizes key catalytic residues and their determined functions within the this compound synthase active site.

| Residue(s) | Function | Source |

| D80, D84 | Part of the aspartate-rich domain (⁸⁰DDLFD); essential for binding Mg²⁺ ions and initiating substrate ionization. | nih.gov |

| F76 | Stabilizes a secondary carbocation intermediate via C-H···π interactions, promoting the anti-Markovnikov cyclization. | rcsb.org |

| F77 | Interacts with and stabilizes positively charged intermediates during the cyclization cascade. | ebi.ac.uk |

| N219 | Critical for enzyme activity; mutations to alanine (A) or leucine (L) result in a complete loss of function. | nih.gov |

| H309 | Acts as the catalytic base for the final deprotonation of the carbocation intermediate to form this compound. | nih.govnih.gov |

Conformational Channeling and Substrate Stabilization within the Active Site

The active site of this compound synthase is not merely a static scaffold but a dynamic environment that actively channels the substrate through a precise sequence of conformational changes and chemical transformations. nih.govproquest.com Once the acyclic farnesyl diphosphate (FPP) substrate enters the active site, it is effectively shielded from the surrounding solvent, with approximately 80% of its surface area becoming buried within the enzyme-substrate complex. proquest.com This sequestration is vital to prevent the premature quenching of the highly reactive carbocation intermediates that are central to the cyclization mechanism. proquest.com

The enzyme's α-barrel structure acts as a template that forces the flexible FPP molecule to adopt a specific, folded conformation. nih.govproquest.com This pre-organization is critical for positioning the distant double bonds for the initial cyclization step. Following the metal-triggered ionization of the diphosphate group, the enzyme architecture continues to guide the reaction cascade. nih.govproquest.com The active site stabilizes the fleeting carbocation intermediates, preventing unintended rearrangements and directing the flow of electrons and protons with high stereochemical precision. proquest.com A key example of this stabilization is the role of the F76 residue, whose benzene ring is perfectly positioned to support the formation of a secondary carbocation through favorable C-H···π interactions—a thermodynamically challenging step that is essential for the anti-Markovnikov regioselectivity of the initial cyclization. rcsb.org This intricate control over reactive intermediates is the essence of conformational channeling in this compound synthase, ensuring that a single substrate is efficiently converted into a complex tricyclic product. nih.govproquest.com

Genetic and Molecular Basis of this compound Biosynthesis

This compound Synthase Gene (pntA) Identification and Cloning

The identification of the gene encoding this compound synthase was a critical step in understanding the molecular basis of this compound biosynthesis. The process began with the purification of the this compound synthase enzyme from Streptomyces UC5319. nih.govacs.org From the purified protein, researchers obtained N-terminal and internal amino acid sequence data. nih.gov This peptide sequence information was then used to design and synthesize degenerate oligonucleotide primers for the polymerase chain reaction (PCR). nih.gov

Using these primers, a 450-base-pair DNA fragment was amplified from the genomic DNA of Streptomyces UC5319. nih.gov This fragment was subsequently used as a hybridization probe to screen genomic DNA libraries of the organism, which led to the isolation and sequencing of the complete this compound synthase gene, often designated as pntA or ptlA. uniprot.orgnih.govnih.gov To confirm its function, the identified gene was cloned into an expression vector (pLM1) and introduced into the expression host Escherichia coli BL21(DE3). nih.gov The transformed E. coli cells produced the recombinant this compound synthase at high levels, constituting over 10% of the soluble protein. nih.gov Biochemical assays confirmed that the recombinant enzyme catalyzed the cyclization of farnesyl diphosphate to this compound, and its physical and kinetic properties were identical to the native enzyme isolated from Streptomyces. nih.govnih.gov

Gene Clusters Associated with this compound and Related Metabolites

In bacteria, genes for the biosynthesis of secondary metabolites are typically organized into physically co-located biosynthetic gene clusters (BGCs). This compound is the hydrocarbon precursor to a family of antibiotics known as pentalenolactones, and the gene for this compound synthase (pntA/ptlA) is found within such a cluster. nih.govnih.gov

In Streptomyces avermitilis, the pentalenolactone BGC is a ~13.4 kb cluster containing 13 unidirectionally transcribed open reading frames (ORFs). nih.govnih.gov The this compound synthase gene, identified as ptlA (SAV2998) in this strain, is a central component of this cluster. nih.govnih.gov The functional significance of the entire cluster was demonstrated through genetic experiments. Deletion of the whole 13.4 kb cluster from S. avermitilis completely abolished the production of pentalenolactone metabolites. nih.govnih.gov Conversely, when the intact cluster was transferred to Streptomyces lividans, a species that does not naturally produce these compounds, the host began to produce pentalenic acid, a shunt metabolite of the pentalenolactone pathway. nih.govnih.gov

These clusters contain not only the genes for the core biosynthetic enzymes but also genes for regulation, resistance, and transport. For example, the most upstream gene in the S. avermitilis cluster, gap1 (SAV2990), confers resistance to pentalenolactone by encoding a glyceraldehyde-3-phosphate dehydrogenase (GAPDH) that is insensitive to the antibiotic's inhibitory action. nih.gov

| Gene/Region | Organism | Function/Description | Source |

| pntA/ptlA (SAV2998) | Streptomyces spp. | Encodes this compound synthase, which catalyzes the cyclization of FPP to this compound. | uniprot.orgnih.govnih.gov |

| gap1 (SAV2990) | S. avermitilis | Encodes a pentalenolactone-insensitive GAPDH, providing self-resistance to the producing organism. | nih.gov |

| ~13.4 kb BGC | S. avermitilis | Contains 13 ORFs responsible for the biosynthesis of pentalenolactone from primary metabolism. | nih.govnih.gov |

Metabolic Engineering Approaches for this compound Production

Optimization of Biosynthetic Pathways for Enhanced Yield

The efficient synthesis of this compound in heterologous hosts is a key objective for its sustainable production. Metabolic engineering strategies have been employed to optimize biosynthetic pathways, leading to significant improvements in yield. These strategies primarily focus on balancing the expression of pathway genes and optimizing culture conditions to support robust microbial growth and product formation.

One notable example of pathway optimization was demonstrated in the marine bacterium Vibrio natriegens. By systematically optimizing gene dosage and fermentation parameters, researchers were able to increase this compound titers from a baseline of 0.75 mg/L to 39.4 mg/L mdpi.com. This significant enhancement was achieved through a multi-pronged approach that included modifying the culture medium, adjusting induction temperature and inducer concentration, and increasing the copy number of the this compound synthase gene (pents).

The initial low yield of this compound highlighted the necessity of optimizing the expression of the downstream module of the biosynthetic pathway. A dual-plasmid system was engineered, with the upstream mevalonate (MVA) pathway encoded on one plasmid and the this compound synthase on another. By increasing the copy number of the pents gene, the engineered strain exhibited a marked increase in this compound production, demonstrating that the final conversion step was a significant bottleneck mdpi.com.

Optimization of culture conditions also played a crucial role in enhancing the yield. Screening of different fermentation media revealed that a medium rich in nitrogen, such as a peptone-based medium, could boost production over 30-fold compared to standard laboratory media mdpi.com. This is likely due to a more favorable carbon-to-nitrogen ratio and the presence of essential cofactors and precursors in the complex medium. Furthermore, fine-tuning of the induction temperature to 30°C and the IPTG (isopropyl β-D-1-thiogalactopyranoside) concentration to 0.1 mM were found to be optimal for maximizing this compound synthesis in this system mdpi.com.

| Optimization Strategy | Condition | This compound Yield (mg/L) | Fold Increase |

|---|---|---|---|

| Baseline | Standard Medium (LBv2/2216E) | 0.75 | - |

| Medium Optimization | PPB Medium | 23.05 | 30.7 |

| Temperature Optimization | 30°C | 23.05 | - |

| Inducer Optimization | 0.1 mM IPTG | 25.3 | - |

| Gene Dosage Optimization | Increased pents copy number | 39.4 | 52.5 |

Transcriptomic and Metabolomic Analysis in Engineered Systems

To understand the metabolic burden and identify bottlenecks in engineered this compound-producing strains, transcriptomic and metabolomic analyses are invaluable tools. These omics-level investigations provide a global view of the cellular response to the introduction of a heterologous pathway and can guide further rational engineering efforts.

In engineered Vibrio natriegens strains producing this compound, transcriptome analysis revealed significant changes in the expression of genes related to central carbon metabolism and energy production mdpi.com. While the heterologous MVA pathway genes were upregulated as expected, the endogenous methylerythritol 4-phosphate (MEP) pathway, which also produces isoprenoid precursors, remained inactive mdpi.com. This suggests a complete reliance on the engineered pathway for precursor supply.

The transcriptomic analysis also suggested that the introduction of the heterologous pathway induced oxidative stress, as evidenced by the upregulation of the glutathione reductase gene (gsr) mdpi.com. The cellular response to combat this stress further drains the already limited NADPH pool. From a metabolomic perspective, these transcriptomic changes imply a restricted supply of key precursor metabolites such as acetyl-CoA, which is the primary building block for the MVA pathway. The competition for these essential cofactors and precursors between the heterologous pathway and native cellular processes is a major factor limiting this compound yield mdpi.com.

| Metabolic Pathway | Key Downregulated Genes | Metabolic Consequence |

|---|---|---|

| Oxidative Phosphorylation | ndh, petB, petC, cyoC, cyoB, atpA, atpC | Reduced ATP synthesis |

| Pentose Phosphate Pathway | g6pdh | Reduced NADPH availability |

| Thiamine Metabolism | - | Limited cofactor availability |

Investigation of this compound Biosynthetic Shunt Pathways

Pentalenic acid is a common co-metabolite found in cultures of Streptomyces species that produce pentalenolactone semanticscholar.orgresearchgate.net. It was initially unclear whether pentalenic acid was an intermediate in the main biosynthetic pathway or a shunt product. Isotopic labeling studies definitively demonstrated that pentalenic acid is not a direct precursor to pentalenolactone, thus establishing its identity as a shunt metabolite semanticscholar.org.

The formation of this shunt product occurs after the initial cyclization of farnesyl diphosphate to this compound. The main pathway involves the oxidation of this compound to 1-deoxypentalenic acid, which is then further oxidized to form the pentalenolactone core structure. The shunt pathway branches off from 1-deoxypentalenic acid. A specific cytochrome P450 enzyme, CYP105D7, has been identified as the catalyst for the hydroxylation of 1-deoxypentalenic acid to pentalenic acid semanticscholar.orgresearchgate.net.

Interestingly, the gene encoding CYP105D7 is not located within the main pentalenolactone biosynthetic gene cluster in Streptomyces avermitilis semanticscholar.org. This suggests that the formation of the shunt product is carried out by an enzyme that is part of the host's general metabolic machinery rather than a dedicated enzyme of the pentalenolactone pathway. Gene disruption studies have confirmed the role of CYP105D7; deletion of the corresponding gene abolished the production of pentalenic acid and led to the accumulation of 1-deoxypentalenic acid researchgate.net. Conversely, reintroduction of the gene restored pentalenic acid production researchgate.net.

Advanced Methodologies for Pentalenene Total Synthesis

Historical Overview of Pentalenene Total Synthesis Efforts

Since its isolation, this compound has been the subject of numerous total and formal syntheses. acs.org The challenge of constructing its three contiguous five-membered rings and the central quaternary carbon atom has spurred the development of a wide array of innovative synthetic strategies. thieme-connect.comacs.org Early approaches often involved multi-step sequences, but the drive for efficiency and elegance has led to the application of more advanced and powerful methodologies. These include strategies based on vinylcyclopropane-cyclopentene rearrangements, spiro-annulations, and Pauson-Khand reactions. thieme-connect.com More recently, a significant focus has been placed on the use of cascade or tandem reactions, which allow for the rapid assembly of the complex polycyclic skeleton from relatively simple precursors, embodying principles of atom and step economy. wikipedia.orgslideshare.net These advanced approaches, which form multiple carbon-carbon bonds in a single operation, represent the forefront of synthetic design toward this iconic natural product.

Cascade and Tandem Reactions in this compound Construction

Cascade reactions, also known as tandem or domino reactions, are chemical processes involving at least two consecutive reactions where each subsequent step occurs only because of the chemical functionality generated in the previous step. wikipedia.org These reactions are highly efficient as they proceed without the need to isolate intermediates, add new reagents, or change reaction conditions. wikipedia.orgslideshare.net The application of cascade reactions in the total synthesis of complex molecules like this compound offers considerable advantages, including increased atom economy, reduction of waste, and savings in time and labor. wikipedia.org These strategies are often classified by the nature of their initiating step, with nucleophilic/electrophilic, radical, pericyclic, and transition metal-catalyzed cascades being prominent in the synthesis of this compound. slideshare.netslideshare.net

A highly efficient approach to the angular triquinane skeleton of this compound utilizes the "squarate ester cascade". acs.orgacs.org Developed by Leo A. Paquette and Feng Geng, this methodology transforms diisopropyl squarate into the this compound framework in a concise manner. acs.org The key sequence is initiated by the sequential, trans addition of two different organolithium reagents—(5-methylcyclopent-1-en-1-yl)lithium and propynyllithium—to the squarate ester (5) . wikipedia.orgacs.org

| Step | Reagents and Conditions | Description |

| 1 | 1. (5-methylcyclopent-1-en-1-yl)lithium; 2. propynyllithium | Sequential nucleophilic addition to diisopropyl squarate (5) . wikipedia.org |

| 2 | Spontaneous | 4π-conrotatory electrocyclic ring opening of (6) to form (7) . wikipedia.org |

| 3 | Spontaneous | 8π-conrotatory electrocyclization of equilibrated conformer (8) to form (9) . wikipedia.org |

| 4 | Protonation | Selective protonation of (9) to give (10) . wikipedia.org |

| 5 | Intramolecular Aldol (B89426) Condensation | Transannular cyclization to form the triquinane product (11) . wikipedia.org |

Tandem cycloaddition reactions provide another powerful avenue for constructing the this compound skeleton. One notable strategy involves the use of a trimethylenemethane (TMM) diyl intermediate. researchgate.netnih.gov In a stereoselective total synthesis of (+)-pentalenene, an allenyl diazo substrate, prepared from (+)-citronellal, is employed. researchgate.netresearchgate.net An initial intramolecular [2+3] cycloaddition between the diazo group and the allene (B1206475) moiety leads to an intermediate that loses nitrogen to generate a TMM diyl. researchgate.net This reactive intermediate then participates in a second, subsequent [2+3] cycloaddition with an olefin tethered to the molecule, stereoselectively forming the angularly fused triquinane structure. researchgate.netnih.gov This tandem strategy efficiently assembles the complex polyquinane framework by forming four C-C bonds while cleaving one C=C double bond. nih.gov

Another effective method is the Rh(I)-catalyzed [(5+2)+1] cycloaddition of ene-vinylcyclopropanes (ene-VCPs) and carbon monoxide. This reaction constructs a bicyclic cyclooctenone, which serves as a key intermediate for the synthesis of (±)-pentalenene. researchgate.netpku.edu.cn The cyclooctenone intermediate can be transformed via a subsequent aldol reaction strategy to furnish the final triquinane skeleton. pku.edu.cn

Tandem radical cyclizations have emerged as a robust strategy for the synthesis of angular triquinanes like this compound. thieme-connect.com One approach, developed by Sunggak Kim's group, utilizes the tandem radical cyclization of an N-aziridinylimine. thieme-connect.comkaist.ac.kr In this synthesis of dl-pentalenene, an N-aziridinylimine derivative (10) serves as an effective acceptor for two consecutive radical additions, enabling the formation of two carbon-carbon bonds at a single quaternary carbon center. thieme-connect.com This method is particularly effective for constructing the quaternary carbon at the ring junction, a key structural feature of this compound. thieme-connect.com

A different tandem radical cyclization strategy involves intermediates derived from α,β-unsaturated acyl radicals. researchgate.netnih.gov This approach to (±)-pentalenene is founded on sequential 5-exo-trig and 5-exo-dig radical cyclizations involving α-ketene alkyl radical intermediates. researchgate.netresearchgate.net These intermediates are generated from an α,β-unsaturated selenyl ester precursor upon treatment with Bu₃SnH and AIBN. researchgate.net The tandem cyclization of a 2,7-diene selenyl ester, for instance, can produce a diquinane structure in good yield, which is a precursor to the full triquinane system. researchgate.net

| Approach | Key Intermediate | Description |

| N-Aziridinylimine Method | N-aziridinylimine derivative | Serves as a geminal radical acceptor and donor, allowing for consecutive C-C bond formations to create a quaternary center. thieme-connect.com |

| Acyl Radical Method | α-ketene alkyl radical | Generated from an unsaturated acyl radical precursor, undergoes sequential 5-exo-trig and 5-exo-dig cyclizations. researchgate.netnih.gov |

The intramolecular double Michael reaction has been successfully employed as the key step in the total synthesis of (±)-pentalenene, as well as the related compounds (±)-pentalenic acid and (±)-deoxypentalenic acid. rsc.orgnih.gov This strategy, reported by M. Ihara, K. Fukumoto, and T. Kametani, involves the construction of the tricyclic core from a carefully designed bis-enone precursor. rsc.orgrsc.org

The synthesis starts with the preparation of the acyclic bis-enone (10) from 4,4-dimethylcyclopent-2-enone (11) over six steps. rsc.org The crucial cascade reaction is initiated by heating this bis-enone with chlorotrimethylsilane, triethylamine, and zinc chloride. rsc.org This process facilitates a tandem conjugate addition sequence, where two Michael-type additions occur intramolecularly to forge the tricyclo[7.3.0.0]dodecanedione skeleton (9) . rsc.org This dione (B5365651) is then converted into the target triquinane natural products through a subsequent ring contraction. rsc.org This method showcases the power of cascade reactions to form complex polycyclic systems from acyclic precursors under specific reaction conditions. nih.gov

Anionic cyclization cascades provide another elegant route to the this compound core. Sunggak Kim and colleagues developed an anionic cyclization of an imine derived from N-amino diphenyl aziridine. researchgate.netorganic-chemistry.org The key step is the addition of 3-butenyl lithium to the imine (31) . organic-chemistry.org This addition initiates an anionic cascade cyclization, ultimately forming the tricyclic product (33) . researchgate.netorganic-chemistry.org This intermediate is then readily converted into the sesquiterpene (±)-pentalenene (34) . organic-chemistry.org This methodology demonstrates the utility of N-(trans-2,3-diphenylaziridin-1-yl)imines in facilitating consecutive carbon-carbon bond formations through an anionic pathway, proving efficient for the synthesis of dl-pentalenene. researchgate.net

Metal-Catalyzed Transformations for this compound Scaffolds

The construction of the compact and sterically congested tricyclic framework of this compound has spurred the development of elegant and efficient synthetic strategies. Among the most powerful tools are metal-catalyzed transformations, which enable the formation of key carbon-carbon bonds and ring systems with high levels of control. These methods often provide access to the this compound scaffold from relatively simple precursors, showcasing the versatility of transition metals in modern organic synthesis.

Pauson-Khand Reactions

The Pauson-Khand reaction (PKR) has emerged as a cornerstone in the synthesis of cyclopentenones and has been extensively applied to the construction of the bicyclo[3.3.0]octane core of this compound and other triquinane natural products. acs.orgscispace.com This reaction is a formal [2+2+1] cycloaddition that involves the cobalt-mediated coupling of an alkene, an alkyne, and carbon monoxide to furnish an α,β-cyclopentenone. rsc.org The power of the PKR lies in its ability to form a five-membered ring and two new carbon-carbon bonds in a single, often highly stereoselective, step. rsc.org

Both intermolecular and intramolecular variants of the Pauson-Khand reaction have been pivotal in approaches to this compound. acs.orgscispace.com In an intramolecular context, an enyne precursor is treated with a cobalt carbonyl complex, such as dicobalt octacarbonyl [Co₂(CO)₈], to initiate the cyclization cascade, directly assembling the fused bicyclic system characteristic of this compound. rsc.org

Key research findings in the application of the Pauson-Khand reaction to this compound synthesis demonstrate its strategic importance:

Enantioselective Synthesis: An enantioselective total synthesis of (–)-pentalenene utilized an intramolecular Pauson-Khand reaction of a cyclopropenyne intermediate to establish the critical quaternary carbon center. nih.govacs.org

Triquinane Framework Construction: The reaction has been fundamental in strategies aimed at synthesizing not only this compound but also related triquinanes like pentalenic acid and silphinene, highlighting its reliability in forming the bicyclo[3.3.0]octane core. acs.org

Substrate Scope: Investigations have explored the use of various alkene and alkyne partners, including cyclopentadiene (B3395910) and trimethylsilylacetylene, to generate functionalized bicyclo[3.3.0]octane derivatives that serve as precursors to the final this compound structure. scispace.com

| Strategy | Key Precursor Type | Catalyst/Reagent | Key Transformation | Application in this compound Synthesis |

|---|---|---|---|---|

| Intramolecular PKR | Enyne | Co₂(CO)₈ | [2+2+1] Cycloaddition | Core bicyclo[3.3.0]octane ring system assembly. acs.orgrsc.org |

| Asymmetric Intramolecular PKR | Chiral Enyne | Co₂(CO)₈ or Chiral Catalysts | Enantioselective cyclopentenone formation | Construction of angular triquinanes and synthesis of (+)-15-Nor-pentalenene. acs.org |

| Intermolecular PKR | Cyclopentadiene + Alkyne | Co₂(CO)₈ | Formation of bicyclo[3.3.0]octenone | Stepwise construction of the this compound scaffold. scispace.com |

Metal-Mediated Annulation Sequences

Metal-mediated annulation reactions provide another powerful avenue for constructing the fused ring systems of this compound. These strategies often involve the sequential formation of rings, where a metal catalyst or mediator orchestrates the cyclization events. Transition metals like gold, rhodium, and nickel have been employed to construct pentalene (B1231599) and dibenzopentalene frameworks through various annulative cyclizations. rsc.orgfrontiersin.org

While direct applications to the parent this compound are part of broader synthetic strategies, the principles are well-established in the synthesis of related pentalene derivatives. For instance, rhodium-catalyzed "stitching reactions" have been developed for the selective synthesis of unsymmetrical dibenzo[a,e]pentalenes from 2-(silylethynyl)arylboronates and 2-(silylethynyl)aryl bromides. rsc.org Such methodologies showcase the potential for precise control over bond formation in building complex fused systems. In the context of this compound, a key transformation involves a gold-catalyzed sequence starting from an enyne precursor, which leads to the bicyclo[3.3.0]octane core via a cascade involving 1,3-acyloxy migration and a Nazarov cyclization. rsc.org

| Metal Catalyst | Reaction Type | Key Transformation/Intermediate | Relevance to this compound Scaffold |

|---|---|---|---|

| Gold (Au) | Enyne Cyclization/Nazarov Reaction | Formation of bicyclo[3.3.0]octane core | Used in a cascade to build the core structure for (−)-merochlorin A, a related natural product. rsc.org |

| Rhodium (Rh) | Cross Annulation / "Stitching Reaction" | Formation of unsymmetric dibenzo[a,e]pentalenes | Demonstrates advanced C-C bond formation for building pentalene systems. rsc.org |

| Nickel (Ni) / Palladium (Pd) | Reductive Dimerization | Dimerization of 2-alkynylaryl halides | Method for constructing the dibenzo[a,e]pentalene framework. rsc.org |

Palladium-Catalyzed Reactions

Palladium catalysis is a dominant force in modern organic synthesis, and its application in forming this compound and its derivatives is significant. nih.gov Palladium-catalyzed cross-coupling and cyclization reactions offer mild and efficient methods for constructing the intricate carbon skeleton of this compound. capes.gov.brnih.gov

A notable strategy involves the palladium-catalyzed reductive homocoupling of haloenynes, which yields a variety of polysubstituted pentalene derivatives. capes.gov.br This approach highlights the ability of palladium catalysts to mediate complex bond-forming events, leading to the rapid construction of the pentalene core. These reactions demonstrate the power of palladium catalysis in the art of total synthesis, enabling the assembly of complex natural products from accessible starting materials. nih.gov

Photochemical and Pericyclic Strategies

Beyond metal-catalyzed methods, photochemical and pericyclic reactions represent a distinct and powerful class of strategies for this compound synthesis. These reactions rely on the principles of orbital symmetry and are often triggered by light or heat to induce profound molecular rearrangements and ring formations.

Arene Olefin Photocycloaddition

The arene-olefin photocycloaddition is a remarkable reaction that can rapidly generate molecular complexity. iupac.org In this reaction, an electronically excited aromatic ring adds to an olefin to form a polycyclic structure. beilstein-journals.org Specifically, the meta photocycloaddition has proven to be exceptionally effective for the synthesis of angularly-fused tricyclopentanoid systems, the very core of this compound. iupac.org

This strategy involves the irradiation of a molecule containing both an arene and an alkene tethered together. beilstein-journals.org The reaction proceeds through an exciplex to form a cycloadduct with three new rings and up to six new stereocenters in a single step. iupac.org Wender and co-workers demonstrated the power of this approach in the synthesis of related triquinanes like modhephene and α-cedrene. beilstein-journals.orgacs.org The resulting polycyclic products from the photocycloaddition can then be chemically transformed through cleavage of specific bonds to unveil the desired bicyclo[3.3.0]octane framework, making it a highly convergent approach to the this compound skeleton.

Electrocyclic Ring Closure Approaches

Electrocyclic reactions are a type of pericyclic reaction characterized by the formation of a sigma bond at the expense of a pi bond (or the reverse), leading to the cyclization of a conjugated system. masterorganicchemistry.com These reactions are governed by the Woodward-Hoffmann rules, with stereochemical outcomes dependent on whether the reaction is promoted by heat or light.

A particularly elegant synthesis of this compound, developed by Paquette and Geng, employs a cascade reaction initiated by the addition of nucleophiles to a squarate ester. wikipedia.org20.210.105 This sequence involves an 8π-conrotatory electrocyclization to form a highly strained cyclooctatetraene (B1213319) intermediate. This intermediate then undergoes further transformations, ultimately leading to the tricyclic this compound core. wikipedia.org20.210.105 This cascade demonstrates how a series of spontaneous pericyclic reactions can be harnessed to rapidly build the complex architecture of this compound from a simple, symmetrical starting material. 20.210.105 The strategy relies on the predictable stereochemical course of electrocyclic reactions to set the relative stereochemistry of the final product. wikipedia.org

Electrochemical Synthesis Methods

The application of electrochemical methods in the synthesis of complex natural products offers a powerful tool for constructing intricate molecular architectures. In the context of this compound synthesis, an electrochemical approach has been utilized as a key step to efficiently generate a crucial bicyclic intermediate. researchgate.net

A notable synthesis of (±)-pentalenene employed an electrochemical method to produce the key intermediate, 6-acetoxymethyl-2-methyl-9-methoxytricyclo[5.3.1.01,5]undec-9-en-8,11-dione. researchgate.net This intermediate contains the core structure necessary for elaboration into the final this compound framework. The electrochemical reaction serves as an efficient means to construct this complex tricyclic dione system, which is then carried forward through several steps to achieve the total synthesis of (±)-pentalenene. researchgate.netcapes.gov.br

Table 1: Key Electrochemical Step in this compound Synthesis

| Starting Material | Key Intermediate | Electrochemical Method Significance |

| Not specified in abstract | 6-acetoxymethyl-2-methyl-9-methoxytricyclo[5.3.1.01,5]undec-9-en-8,11-dione | Efficiently produces a complex tricyclic dione, a crucial building block for the this compound skeleton. researchgate.net |

Ring-Closing Metathesis (RCM) in this compound Synthesis

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic compounds, particularly for 5- to 30-membered rings. organic-chemistry.orgmedwinpublishers.com The reaction, catalyzed by metal complexes such as those containing ruthenium (Grubbs' catalysts), involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org This method is valued for its high functional group tolerance. medwinpublishers.comwikipedia.org

In the pursuit of this compound, RCM has been explored as a key strategy for constructing the fused ring system. However, its application in forming the medium-sized eight-membered ring of the this compound core has encountered challenges. researchgate.net Specifically, studies have reported significant isomerization of the newly formed double bond during the RCM step. researchgate.netresearchgate.net This side reaction complicates the synthesis and necessitates a deeper mechanistic understanding to overcome it. The choice of catalyst, solvent, and substrate design are critical factors in mitigating these isomerization issues and achieving a successful cyclization. researchgate.net

Table 2: Application of RCM in a Synthetic Approach to this compound

| RCM Substrate | Catalyst Type | Key Challenge | Mechanistic Insight |

| Diene precursor for this compound's BC-ring system | Ruthenium-based (e.g., Grubbs' catalyst) | Isomerization of the double bond within the eight-membered ring. researchgate.netresearchgate.net | The study of this side reaction from the substrate's perspective provides insights to control the isomerization. researchgate.net |

Retrosynthetic Analysis for this compound Target Structures

Retrosynthetic analysis is a foundational technique in planning organic syntheses. wikipedia.org The process involves deconstructing the target molecule step-by-step into progressively simpler precursor structures. wikipedia.orgub.edu Each reverse step, known as a "transform," corresponds to a known chemical reaction. ub.edu This process is repeated until simple or commercially available starting materials are reached, forming a "retrosynthetic tree" that outlines potential synthetic routes. ub.edu

For a complex polycyclic target like this compound, retrosynthesis is essential for identifying strategic bond disconnections and key intermediates. numberanalytics.com The goal is to simplify the intricate tricyclic structure into manageable synthons—idealized fragments that can be formed using known synthetic equivalents. ox.ac.uk Analysis of the this compound structure reveals several potential disconnections that have inspired a variety of synthetic strategies. These strategies often focus on different ways to form the three five-membered rings and the critical quaternary carbon center. nih.gov

Strategic Disconnections and Key Intermediates

One common strategy involves an intramolecular Pauson-Khand reaction. The retrosynthetic disconnection of the two fused cyclopentane (B165970) rings suggests a 1,6-enyne as a key precursor. nih.gov This intermediate can be cyclized using a cobalt catalyst to form the bicyclic core of this compound in a single step. The absolute stereochemistry can be established earlier in the synthesis, for instance, through a catalytic enantioselective cyclopropenation reaction to set the quaternary center. nih.gov

Another approach might involve a key C-C bond formation via a regioselective opening of a strained tricyclic system. For example, one synthesis began with 4,4-dimethyl-2-cyclopenten-1-one (B10431) and proceeded through a tricyclo[3.3.0.02,8]octan-3-one intermediate. jst.go.jp The strategic disconnection here is the C2-C8 bond of this strained intermediate, which, upon cleavage, reveals the basic carbon skeleton of this compound. jst.go.jp

Table 3: Examples of Retrosynthetic Strategies for this compound

| Strategy/Key Reaction | Strategic Disconnection | Key Intermediate(s) |

| Pauson-Khand Reaction | Disconnection of two C-C bonds in the bicyclo[3.3.0]octane core. nih.gov | A cyclopropenyne or a related 1,6-enyne. nih.gov |

| Strained Ring Opening | Disconnection of a key bond (e.g., C2-C8) in a strained polycyclic precursor. jst.go.jp | A tricyclo[3.3.0.02,8]octan-3-one derivative. jst.go.jp |

| Electrochemical Synthesis | Disconnection leading to a complex bicyclic dione precursor. researchgate.net | 6-acetoxymethyl-2-methyl-9-methoxytricyclo[5.3.1.01,5]undec-9-en-8,11-dione. researchgate.net |

Stereochemical Aspects in Pentalenene Synthesis

Enantioselective and Asymmetric Synthesis of Pentalenene

The absolute stereochemistry of this compound is crucial for its biological activity, necessitating the development of enantioselective and asymmetric synthetic routes. A notable strategy in the enantioselective synthesis of (-)-pentalenene involves the use of a catalytic enantioselective cyclopropenation to establish the initial stereocenter. nih.govacs.org This key step sets the stage for subsequent reactions that build the complex tricyclic system. Another powerful tool in the asymmetric synthesis of this compound and its analogues is the Pauson-Khand reaction. figshare.comresearchgate.net This reaction, when carried out intramolecularly, can construct the angularly fused triquinane skeleton with a high degree of enantioselectivity. figshare.comresearchgate.net

The choice of chiral auxiliaries or catalysts is paramount in these asymmetric transformations. For instance, chiral sulfinylallyl anions have been employed to achieve an asymmetric total synthesis of (+)-pentalenene. scripps.edu The strategic placement and subsequent removal of the chiral auxiliary guide the stereochemical outcome of the reaction sequence.

| Method | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

| Catalytic Enantioselective Cyclopropenation | (R,R)-Rh2(OAc)(DPTI)3 | Sets absolute stereochemistry for (-)-pentalenene | nih.govacs.org |

| Asymmetric Intramolecular Pauson-Khand Reaction | Chiral ligands | Enantioselective construction of the angular triquinane core | figshare.comresearchgate.net |

| Chiral Sulfinylallyl Anions | Chiral sulfoxide | Asymmetric synthesis of (+)-pentalenene | scripps.edu |

Control of Stereocenters in Tricyclic Architectures

The construction of the tricyclic core of this compound requires precise control over the formation of multiple stereocenters, including challenging quaternary centers. nih.govacs.org The intramolecular Pauson-Khand reaction has proven to be a robust method for establishing the quaternary center at the junction of the three five-membered rings. nih.govacs.org The stereochemical outcome of this reaction is often dictated by the geometry of the enyne precursor.

Furthermore, cascade reactions have emerged as an efficient strategy for assembling complex polycyclic systems with excellent stereocontrol. rsc.org These sequences can forge multiple C-C bonds and stereocenters in a single operation, often proceeding with high diastereoselectivity. rsc.org For instance, a rhodium(I)-catalyzed [(5+2)+1] cycloaddition has been utilized in the formal synthesis of (±)-pentalenene, efficiently constructing the bicyclic core which is then elaborated to the final tricyclic structure. pku.edu.cn The stereochemical control in these cascade processes is often a result of the conformational constraints of the intermediates, which guide the subsequent bond-forming events. rsc.org

Diastereoselective Approaches in this compound Total Synthesis

Diastereoselectivity is a critical consideration in the total synthesis of this compound, particularly when multiple stereocenters are generated in a single transformation. Gold-catalyzed cascade reactions of allenenes have been shown to produce tricyclic compounds with high diastereoselectivity. acs.org The relative configuration of the final product is determined during the cyclization cascade, where new stereocenters are formed in a controlled manner. acs.org

Tandem cyclization reactions, such as those involving α-ketenyl alkyl radicals, have also been employed in the synthesis of this compound, demonstrating good diastereoselectivity in the formation of the triquinane framework. The stereochemical outcome is influenced by the facial selectivity of the radical addition to the alkene.

In some approaches, the desired diastereomer is obtained as the major product from a mixture, highlighting the thermodynamic or kinetic preferences in the cyclization process. For example, a cyclization cascade leading to the tricyclic core of a related natural product resulted in a 5:2:1:1 mixture of diastereoisomers, with the desired one being the major component. 20.210.105

| Reaction Type | Catalyst/Reagent | Key Aspect | Reference |

| Gold-Catalyzed Cascade | Gold(I) complexes | High diastereoselectivity in the formation of tricyclic systems from allenenes | acs.org |

| Tandem Radical Cyclization | - | Diastereoselective formation of the triquinane skeleton | |

| Cyclization Cascade | - | Formation of the desired diastereomer as the major product | 20.210.105 |

Conformational Analysis of Intermediates in Stereoselective Pathways

The stereochemical outcome of many reactions in this compound synthesis is intimately linked to the conformational preferences of key intermediates. 20.210.105 Computational methods, such as molecular mechanics and quantum chemical calculations, have become invaluable tools for understanding and predicting the conformations of these transient species. researchgate.netprinceton.edu

In the context of terpene biosynthesis, the active site of this compound synthase plays a crucial role in guiding the conformation of the farnesyl pyrophosphate (FPP) substrate and subsequent carbocationic intermediates. nih.govnih.gov The enzyme's active site acts as a template, stabilizing specific conformations that lead to the formation of this compound while disfavoring pathways to other sesquiterpene byproducts. researchgate.netnih.gov Molecular docking and dynamics simulations have provided insights into how mutations in the active site can alter the product distribution by changing the shape of the active cavity and disturbing key interactions. nih.gov

Theoretical studies on the cyclization of the farnesyl cation have revealed complex reaction pathways involving unexpected intermediates. researchgate.net The conformation of these intermediates is critical for subsequent skeletal rearrangements and the eventual formation of the this compound framework. researchgate.net For medium-sized rings, which are often precursors in this compound syntheses, the avoidance of unfavorable transannular interactions is a primary factor dictating their conformational preferences and reactivity. princeton.edu

| Intermediate Type | Method of Analysis | Key Findings | Reference |

| Carbocation Intermediates | Quantum Chemical Computations | Identification of low-energy pathways and unexpected intermediates; enzyme active site controls conformation. | researchgate.net |

| Enzyme-Bound Substrates/Intermediates | Molecular Docking & Dynamics | Active site mutations alter cavity shape and product distribution. | nih.gov |

| Medium-Ring Intermediates | Computational Analysis | Conformational preferences are dictated by the avoidance of transannular interactions. | princeton.edu |

| Cyclization Precursors | X-ray Crystallography | Unambiguous confirmation of the relative configuration of tricyclic intermediates. | acs.org |

Theoretical and Computational Investigations of Pentalenene Biogenesis and Reactivity

Quantum Chemical Calculations on Pentalenene Biosynthetic Mechanisms

Quantum chemical calculations have become a powerful tool for exploring the complex reaction mechanisms of terpene biosynthesis. ucdavis.edu In the case of this compound, these computational methods have provided deep insights into the cyclization of the farnesyl cation, the energetics of various intermediates and transition states, and have led to the proposal of new mechanistic pathways. ucdavis.eduresearchgate.net

The journey from the linear farnesyl diphosphate (B83284) (FPP) to the intricate tricyclic structure of this compound begins with the ionization of FPP, leading to a farnesyl cation. researchgate.netacs.org Quantum chemical computations have been employed to explore the subsequent cyclization pathways. researchgate.netnih.gov One of the initial and most studied steps is the 1,11-cyclization of FPP to form a humulyl cation intermediate. beilstein-journals.org

Computational studies have revealed at least two distinct and competitive pathways leading to this compound, each featuring unique and sometimes unexpected intermediates. ucdavis.eduresearchgate.net These pathways differ from earlier proposed mechanisms. ucdavis.edu The formation of this compound within a single enzyme active site, which generates three fused five-membered rings and four contiguous stereocenters, highlights the complexity of the reaction cascade. acs.org The divergence in proposed mechanisms underscores the importance of computational chemistry in navigating the multifaceted potential energy surface of these carbocation rearrangements. ucdavis.edu

A key contribution of quantum chemical calculations is the ability to assess the activation barriers and relative energies of the various intermediates along the biosynthetic pathway. researchgate.netnih.gov These calculations have shown that multiple pathways to this compound have similar activation barriers, making it challenging to pinpoint a single route without further experimental evidence. researchgate.netacs.org

For instance, one proposed mechanism involves the conversion of the humulenyl cation to a secoillud-6-en-3-yl cation, followed by a 1,2-hydride shift and subsequent cyclization. nih.gov An alternative pathway, suggested by quantum chemical calculations, proceeds through a 7-protoilludyl cation intermediate, which then undergoes an unusual dyotropic rearrangement. nih.gov This latter mechanism, while involving an unexpected intermediate, is consistent with a range of experimental data. nih.gov

The following table summarizes some of the key intermediates and their proposed roles in the biosynthesis of this compound:

| Intermediate | Proposed Role in Biosynthesis |

| Farnesyl Cation | Initial reactive species formed from FPP ionization. researchgate.net |

| Humulyl Cation | Product of the initial 1,11-cyclization of the farnesyl cation. beilstein-journals.org |

| 7-Protoilludyl Cation | An unexpected intermediate proposed by quantum chemical calculations. nih.gov |

| Secoillud-6-en-3-yl Cation | An intermediate in one of the classical proposed pathways. nih.gov |

| Pentalenyl Cation | The penultimate intermediate before the final deprotonation to this compound. nih.gov |

Computational studies have not only refined existing mechanistic proposals but have also introduced significant deviations from classical routes. ucdavis.eduresearchgate.net The proposal of the 7-protoilludyl cation and the subsequent dyotropic rearrangement is a prime example of how theoretical investigations can uncover novel chemical transformations. nih.gov

Furthermore, these calculations have highlighted the critical role of the this compound synthase enzyme in guiding the reaction pathway. ucdavis.eduresearchgate.net By controlling the timing and location of proton removal, the enzyme prevents the deprotonation of various intermediates, which would otherwise lead to the formation of sesquiterpene byproducts like humulene, protoilludene, and asteriscadiene. researchgate.net Initially, it was suggested that a deprotonation-reprotonation sequence involving a histidine residue (H309) was responsible for a key step in the cyclization. researchgate.net However, site-directed mutagenesis experiments, supported by quantum chemical calculations favoring a 1,2-hydride shift, later ruled out this model. researchgate.net

Modeling of this compound Synthase Active Site Effects

The active site of this compound synthase plays a crucial role in orchestrating the complex cyclization cascade. nih.gov Modeling this enzymatic environment provides valuable insights into how the protein influences the reaction, steering it towards the formation of this compound while avoiding other potential products. ucdavis.eduresearchgate.net

Comparing the calculated reactivity of carbocation intermediates in the gas phase with the outcomes of enzyme-catalyzed reactions reveals the profound influence of the enzyme. acs.orgnih.gov Gas-phase calculations represent the intrinsic reactivity of the molecules themselves. nih.gov In many cases, catalytically relevant rearrangements are spontaneous in the gas phase due to the highly reactive nature of the carbocation intermediates. nih.gov

The enzyme's active site acts as a template, channeling and stabilizing the conformations of the reactive carbocation intermediates. nih.gov One key function of the enzyme is to manage the timing and location of deprotonation, thereby preventing the formation of byproducts. researchgate.net For instance, an aromatic residue, F76, in the active site is positioned to stabilize a developing positive charge through a C–H···π interaction, which supports the anti-Markovnikov regioselectivity of the initial cyclization. acs.org This stabilization by the enzyme active site is a key factor that differentiates the enzymatic reaction from what would be observed in the gas phase or in solution. nih.gov While the enzyme allows the inherent reactivity of the substrate to be expressed, it also imposes selectivity that is not present in the gas phase. nih.gov

Application of Isotope Labeling in Mechanistic Elucidation

Isotope labeling is a powerful experimental technique used to trace the fate of atoms through a biosynthetic pathway, providing crucial evidence for proposed mechanisms. nih.govsymeres.com In the study of this compound biosynthesis, isotopically labeled precursors have been instrumental in validating and distinguishing between different mechanistic proposals that have emerged from computational studies. nih.govbeilstein-journals.org

The use of stereospecifically labeled FPP has allowed for the determination of the precise position and stereochemistry of the isotopic labels in the final this compound product. nih.gov This information provides strong constraints on the possible reaction mechanisms. For example, isotopically sensitive branching experiments have been used to support the mechanism involving the 7-protoilludyl cation intermediate. nih.gov In these experiments, the use of a deuterated precursor led to a shift in the product ratio of this compound and a byproduct, Δ6-protoilludene. nih.gov This shift is consistent with a primary kinetic isotope effect on the deprotonation step from the 7-protoilludyl cation, providing experimental support for this computationally predicted pathway. nih.gov The observed kH/kD isotope effect of 1.9 on the deprotonation of the cation to form the byproduct aligns with values predicted by quantum chemical calculations. nih.gov

These experiments demonstrate the synergy between computational chemistry and isotope labeling studies. nih.gov While calculations can propose new pathways and intermediates, isotope labeling provides the empirical data needed to test and validate these theoretical models. nih.govbeilstein-journals.org

Density Functional Theory (DFT) Studies on this compound-Related Systems

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of terpene synthases, including the formation of this compound. Due to the highly reactive and transient nature of carbocation intermediates in the biosynthetic cascade, they are often impossible to observe directly through spectroscopic methods. researchgate.net DFT calculations, frequently combined with molecular mechanics in Quantum Mechanics/Molecular Mechanics (QM/MM) models, provide deep mechanistic insights by predicting the structures and relative energies of these fleeting species. researchgate.net

Computational studies on the this compound synthase reaction pathway have employed various DFT functionals and basis sets to model the system. escholarship.orgnih.gov For instance, the B3LYP and mPW1PW91 functionals combined with the 6-31+G(d,p) basis set have been successfully used to optimize the geometries of carbocation intermediates and calculate their relative free energies. escholarship.orgnih.gov These calculations are fundamental to understanding the feasibility of proposed mechanistic steps. In many studies, to manage computational cost and focus on the core reaction, the long isoprenyl diphosphate tail of the farnesyl diphosphate (FPP) substrate is truncated to a simpler alkyl group, such as a methyl group. escholarship.org

A primary focus of DFT studies has been the cyclization of farnesyl diphosphate and the subsequent series of carbocation rearrangements. ucdavis.edu These calculations have been pivotal in supporting or refuting proposed reaction pathways. For example, quantum chemical calculations provided crucial evidence favoring a 1,2-hydride shift to form the humulyl cation B from cation A, a key step in the biogenesis. researchgate.netbiorxiv.org This anti-Markovnikov cyclization, which generates a less substituted secondary carbocation, has been a subject of intense theoretical investigation. researchgate.netbiorxiv.org DFT studies, complemented by structural data, have revealed how specific active site residues, such as phenylalanine F76, can stabilize these high-energy intermediates through cation-π interactions, thereby guiding the reaction along a specific, non-intuitive path. researchgate.netbiorxiv.org

The table below summarizes common DFT methodologies applied to this compound-related systems.

| Computational Aspect | Method/Basis Set | Application | Reference |

| Geometry Optimization | mPW1PW91/6-31+G(d,p) | Optimizing structures of intermediates and transition states. | escholarship.org |

| Geometry Optimization | B3LYP/6-31+G(d,p) | Determining the geometries of carbocation intermediates. | nih.gov |

| Energy Calculations | mPW1PW91/6-31+G(d,p) | Calculating relative free energies of species along the reaction pathway. | escholarship.org |

| Hybrid Models | QM/MM | Reconciling crystallographic data with proposed mechanisms and modeling enzyme active sites. | researchgate.net |

Reaction Dynamics and Transition State Analysis

Understanding the complete energy landscape of the this compound synthase-catalyzed reaction requires not only identifying stable intermediates but also characterizing the transition states that connect them. Computational methods are essential for mapping the reaction coordinates and analyzing the dynamics of the intricate cyclization and rearrangement cascade. ebi.ac.ukresearchgate.net

Transition state structures represent the highest energy point along a reaction coordinate. In computational studies, these are located and then verified through frequency calculations, which confirm them as first-order saddle points (i.e., having exactly one imaginary frequency). escholarship.org Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. escholarship.orgnih.gov These calculations map the minimum energy path downhill from the transition state, ensuring that it directly connects the intended reactant and product intermediates, thus validating the proposed mechanistic step. escholarship.org

For this compound biogenesis, this analysis has been applied to several key steps. The initial cyclization of farnesyl diphosphate to form the humulyl cation, subsequent hydride shifts, and the complex dyotropic rearrangement leading to the protoilludyl cation have all been investigated. biorxiv.orgebi.ac.uk QM/MM free energy simulations can be used to calculate the energy barriers for these steps within the enzyme's active site, revealing how the protein environment facilitates the reaction. cardiff.ac.uknih.gov For example, analysis of the transition state for the anti-Markovnikov cyclization can illuminate how active site residues lower the activation energy and enforce specific regioselectivity that defies standard carbocation chemistry rules. researchgate.netbiorxiv.org

The table below outlines key steps in this compound biogenesis and the computational techniques used to analyze their dynamics.

| Reaction Step | Key Intermediate(s) | Computational Analysis | Key Finding/Purpose | Reference |

| Initial Cyclization | Farnesyl diphosphate → Humulyl Cation A | Transition State Search, QM/MM | Elucidation of anti-Markovnikov addition mechanism. | biorxiv.orgebi.ac.uk |

| Hydride Shift | Humulyl Cation A → Humulyl Cation B | Transition State Search, IRC | Confirmation of the 1,2-hydride shift feasibility. | escholarship.orgbiorxiv.org |

| Second Cyclization | Humulyl Cation B → Protoilludyl Cation | Transition State Search, IRC | Mapping the formation of the bicyclic core. | escholarship.orgebi.ac.uk |

| Dyotropic Rearrangement | Protoilludyl Cation → Secoilludyl Cation | Transition State Search | Understanding the complex bond reorganization leading to the final framework. | ebi.ac.uk |

Pentalenene As a Synthetic Target and Structural Motif

Pentalenene as a Benchmark for New Synthetic Methodologies

The synthesis of complex natural products like this compound serves as a rigorous test for the limits and applicability of existing chemical reactions and as a catalyst for the invention of new ones. rroij.com The compact and sterically hindered nature of the this compound core provides a challenging framework to test the efficiency of new ring-forming strategies. researchgate.net Consequently, the total synthesis of this compound is frequently used as a benchmark to validate and showcase the power of novel synthetic methodologies.

Numerous synthetic campaigns targeting this compound have led to significant advancements in areas such as organometallic chemistry, radical cyclizations, and pericyclic reactions. researchgate.netacs.org For instance, early syntheses established foundational routes that subsequent chemists would aim to improve upon in terms of step economy, yield, and stereocontrol. The Piers–Karunaratne synthesis, developed in 1989, is a notable example that has served as a benchmark for preparing this compound. The development of new methodologies is crucial for advancing organic chemistry, enabling more efficient and sustainable routes to complex molecules for applications in medicine and materials science. rroij.com The successful application of a new method to a well-known target like this compound demonstrates its utility and potential for broader use in the synthesis of other complex molecules. nih.gov

Strategies for Constructing Angular Triquinane Skeletons

The central challenge in synthesizing this compound lies in the construction of its angular triquinane skeleton—a tricyclo[6.3.0.04,8]undecane framework. researchgate.netmdpi.com Chemists have devised a multitude of ingenious strategies to assemble this intricate architecture.

Key strategies include:

Pauson-Khand Reaction : This reaction, which involves the [2+2+1] cocyclization of an alkene, an alkyne, and carbon monoxide, is a powerful tool for constructing cyclopentenone rings. znaturforsch.com It has been applied to the synthesis of this compound by forming a key bicyclo[3.3.0]octane intermediate, which contains two of the three requisite five-membered rings. acs.orgznaturforsch.com

Radical Cyclization : Tandem radical cyclization strategies have been employed to forge the this compound framework. These approaches can involve sequential 5-exo-trig and 5-exo-dig cyclizations, often initiated from an acyclic precursor, to rapidly build the polycyclic system. researchgate.net

Transannular Cyclization : Several syntheses have utilized a transannular cyclization as the key step. In this approach, a larger monocyclic or bicyclic intermediate, such as a bicyclo[6.3.0]undecadiene, is induced to form a bond across the ring, thereby constructing the final tricyclic triquinane structure. researchgate.netrsc.org

Intramolecular Double Michael Addition : A concise route to the this compound core has been developed using an intramolecular double Michael reaction. Heating a precursor bis-enone generates a tricyclic dione (B5365651), which can then be converted to this compound through further transformations, including ring contraction. rsc.org

Trimethylenemethane (TMM) Cycloadditions : A strategy for synthesizing functionalized angular triquinanes involves using two successive [3+2] cycloaddition reactions with TMM equivalents. dntb.gov.ua This method can build the bicyclo[3.3.0]octenone system, which then undergoes another cyclopentyl-annulation to complete the triquinane framework. mdpi.comdntb.gov.ua

| Synthetic Strategy | Key Reaction Type | Precursor Structure Type | Primary Advantage | Reference(s) |

| Pauson-Khand Annulation | [2+2+1] Cocyclization | Alkene + Alkyne | Rapid formation of bicyclic core | acs.org, znaturforsch.com |

| Tandem Radical Cyclization | Radical Addition | Acyclic Acyl Radical Precursor | Forms multiple C-C bonds sequentially | researchgate.net |

| Transannular Cyclization | Intramolecular Cyclization | Bicyclo[6.3.0]undecadiene | Stereoselective formation of fused rings | researchgate.net, rsc.org |

| Double Michael Addition | Conjugate Addition | Acyclic Bis-enone | Convergent and efficient | rsc.org |

| TMM Cycloaddition | [3+2] Cycloaddition | Diazene-derived TMM | Access to functionalized triquinanes | dntb.gov.ua, mdpi.com |

Preparation of this compound Analogs and Modified Structures via Synthetic Routes

The synthetic routes developed for this compound are not limited to the natural product itself but also provide access to a variety of analogs and modified structures. By altering the starting materials or intercepting intermediates, chemists can generate derivatives with unique structures and potentially novel biological activities. hznu.edu.cn

For example, the synthetic strategy utilizing an intramolecular double Michael reaction was successfully applied not only to (±)-pentalenene but also to the total synthesis of the more oxidized analogs (±)-pentalenic acid and (±)-deoxypentalenic acid, starting from the same key intermediate. rsc.org Similarly, strategies based on the Pauson-Khand reaction can be adapted to produce functionalized pentalenones by using substituted alkynes or alkenes in the initial cyclization step. znaturforsch.com This flexibility allows for the creation of libraries of this compound-based compounds for further study.